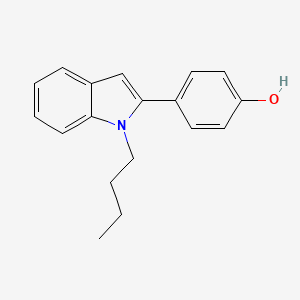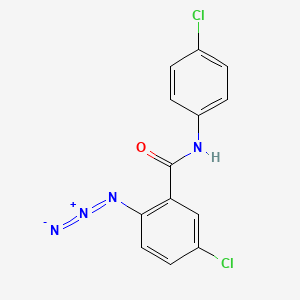
2-Azido-5-chloro-N-(4-chlorophenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Azido-5-chloro-N-(4-chlorophenyl)benzamide is an organic compound with the chemical formula C13H8Cl2N4O. This compound is characterized by the presence of an azide group (-N3) and two chlorine atoms attached to a benzamide structure. It is a derivative of benzamide and is used in various chemical and biological applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azido-5-chloro-N-(4-chlorophenyl)benzamide typically involves the reaction of 2-amino-5-chlorobenzamide with sodium nitrite (NaNO2) and hydrazine hydrate in the presence of acetic acid. The reaction proceeds through the formation of a diazonium salt, which then undergoes nucleophilic substitution with the azide ion formed by the reaction between sodium nitrite and hydrazine hydrate in an acidic medium . The best solvent for this reaction is dichloromethane, as it provides moderate to good yields of the desired aryl azide .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure the safety and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Azido-5-chloro-N-(4-chlorophenyl)benzamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The azide group can participate in nucleophilic substitution reactions, forming different derivatives.
Reduction: The azide group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation: The compound can undergo oxidation reactions, leading to the formation of different oxidation products.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN3) in the presence of a suitable solvent like dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Major Products Formed
Nucleophilic Substitution: Formation of various azide derivatives.
Reduction: Formation of 2-amino-5-chloro-N-(4-chlorophenyl)benzamide.
Oxidation: Formation of oxidized benzamide derivatives.
Aplicaciones Científicas De Investigación
2-Azido-5-chloro-N-(4-chlorophenyl)benzamide has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in click chemistry.
Biology: Utilized in the study of biological processes involving azide groups and their interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool in medicinal chemistry.
Industry: Employed in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Azido-5-chloro-N-(4-chlorophenyl)benzamide involves the interaction of the azide group with various molecular targets. The azide group can undergo cycloaddition reactions with alkynes, forming triazoles, which are important in biological and chemical applications. The compound can also interact with nucleophiles, leading to the formation of different derivatives. The molecular pathways involved in these reactions depend on the specific conditions and reagents used.
Comparación Con Compuestos Similares
Similar Compounds
4-Chlorophenyl azide: An organic aryl azide compound with similar azide functionality.
2-Azido-5-chlorobenzaldehyde: Another azide derivative with a similar structure.
Uniqueness
2-Azido-5-chloro-N-(4-chlorophenyl)benzamide is unique due to the presence of both azide and benzamide functionalities, which provide it with distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for scientific research and industrial applications.
Propiedades
Número CAS |
88279-13-4 |
|---|---|
Fórmula molecular |
C13H8Cl2N4O |
Peso molecular |
307.13 g/mol |
Nombre IUPAC |
2-azido-5-chloro-N-(4-chlorophenyl)benzamide |
InChI |
InChI=1S/C13H8Cl2N4O/c14-8-1-4-10(5-2-8)17-13(20)11-7-9(15)3-6-12(11)18-19-16/h1-7H,(H,17,20) |
Clave InChI |
RAOXRQSJJYCVEQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1NC(=O)C2=C(C=CC(=C2)Cl)N=[N+]=[N-])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-tert-Butyl-4-[1-(4-ethenylphenyl)ethyl]benzene](/img/structure/B14382815.png)



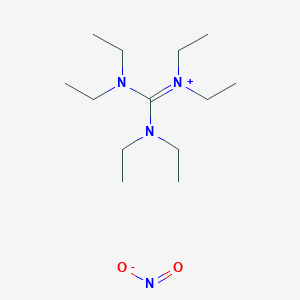
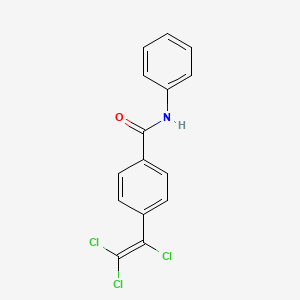
![1,1'-[Oxydi(4,1-phenylene)]bis(2,4,6-trimethylpyridin-1-ium) diperchlorate](/img/structure/B14382853.png)
![N-{4-[(2-Methyl-1-phenylpropan-2-yl)oxy]phenyl}-L-phenylalanine](/img/structure/B14382855.png)
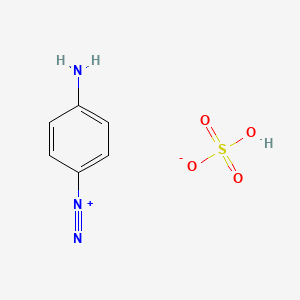

![1,3a-Dimethyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indole](/img/structure/B14382882.png)
![N-[4-(4-Ethoxy-2-methylphenyl)but-3-en-2-ylidene]hydroxylamine](/img/structure/B14382902.png)
![1-{2-[(Trimethylsilyl)oxy]ethyl}azepane](/img/structure/B14382907.png)
